molecular formula C17H26ClNO3 B4403706 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride

1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride

Cat. No. B4403706
M. Wt: 327.8 g/mol
InChI Key: HQMCNOZSRJQIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potency and potential for abuse. This compound is structurally similar to fentanyl, a powerful synthetic opioid that is responsible for a significant number of overdose deaths. The purpose of

Mechanism of Action

The mechanism of action of 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride involves binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the perception of pain and an increase in feelings of euphoria. Additionally, opioids such as 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl can cause respiratory depression, which can be life-threatening in cases of overdose.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound has potent analgesic effects and can cause feelings of euphoria and relaxation. Additionally, opioids such as 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl can cause respiratory depression, constipation, and nausea.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride in lab experiments include its high potency and affinity for the mu-opioid receptor. This compound can be used to study the effects of opioids on the central nervous system and the opioid receptor system. However, the limitations of using 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl in lab experiments include its potential for abuse and the risk of respiratory depression in cases of overdose.

Future Directions

For research on 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride include studying its effects on different opioid receptors, investigating the potential for abuse and addiction, and developing new treatments for opioid addiction and overdose. Additionally, research could focus on developing new synthetic opioids with lower potential for abuse and overdose.

Scientific Research Applications

1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study the opioid receptor system and the effects of opioids on the central nervous system. This compound has been shown to bind to the mu-opioid receptor with high affinity, resulting in potent analgesic effects. Additionally, research has shown that 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl has a higher potency than fentanyl, making it a valuable tool for studying the effects of opioids on the body.

properties

IUPAC Name

1-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-4-17(19)15-5-7-16(8-6-15)20-10-9-18-11-13(2)21-14(3)12-18;/h5-8,13-14H,4,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMCNOZSRJQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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